molecular formula C9H10N2O2 B8612320 3-Amino-N-(acetyl)phenylcarboxamide

3-Amino-N-(acetyl)phenylcarboxamide

Cat. No.: B8612320
M. Wt: 178.19 g/mol
InChI Key: WCHNEDUNIVPNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(acetyl)phenylcarboxamide is a carboxamide derivative characterized by a phenyl ring substituted with an amino group at the 3-position and an acetylated carboxamide functional group. The acetyl group may enhance metabolic stability compared to non-acetylated analogs, a common strategy in drug design .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-acetyl-3-aminobenzamide

InChI

InChI=1S/C9H10N2O2/c1-6(12)11-9(13)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3,(H,11,12,13)

InChI Key

WCHNEDUNIVPNCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Amino-N-(acetyl)phenylcarboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
3-Amino-N-(acetyl)phenylcarboxamide C₉H₁₀N₂O₂ 178.19 (estimated*) Acetylated carboxamide, 3-aminophenyl Not explicitly reported -
VU0010010 (3-amino-N-(4-chlorobenzyl)thieno[2,3-b]pyridine-2-carboxamide) C₁₆H₁₃ClN₂OS 332.81 Thienopyridine core, 4-chlorobenzyl group Potential CNS receptor modulation
3-Amino-6-(4-amino-2-methylphenyl)-N-methylpyrazine-2-carboxamide C₁₃H₁₆N₆O 288.31 Pyrazine core, methylphenylamino group Antifungal (Nhx1 inhibition)
3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide C₁₄H₁₂N₂O₂S 272.32 Benzofuran core, thienylmethyl substituent Undisclosed research applications
N-(3-Amino-4-methoxyphenyl)acetamide C₉H₁₂N₂O₂ 180.21 Methoxy group at 4-position, non-carboxamide Laboratory research (no specific use)

*Estimated based on analogous structures.

Key Observations:

Core Heterocyclic vs. Pyrazine derivatives, for instance, exhibit antifungal activity via Nhx1 inhibition . Benzofuran-based analogs () introduce oxygen heteroatoms, which may influence solubility and metabolic stability .

Methoxy () or chloro () substituents on aromatic rings can modulate bioactivity by affecting electron distribution and steric interactions.

Molecular Weight and Functional Groups: Lower molecular weight (178–180 g/mol) of 3-Amino-N-(acetyl)phenylcarboxamide and N-(3-Amino-4-methoxyphenyl)acetamide suggests better membrane permeability compared to bulkier analogs like VU0010010 (332.81 g/mol) . Carboxamide vs. non-carboxamide structures (e.g., acetamide in ) may influence hydrogen-bonding capacity and target selectivity.

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